N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Description
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, commonly known as CBX, is a chemical compound with potential applications in scientific research. CBX belongs to the class of benzothiazole derivatives and has been studied for its mechanism of action and potential biochemical and physiological effects.
Scientific Research Applications
Vulcanization Accelerators
Benzothiazol derivatives are widely used as accelerators in the sulfur vulcanization of rubber, enhancing the process by which rubber is hardened and strengthened .
Pharmaceuticals
Some drugs contain benzothiazol groups due to their biological activity. Examples include riluzole and pramipexole, which suggest potential applications in therapeutic agents .
Dyes and Fluorescent Probes
The rigid conjugated structure and good optical properties of benzothiazol make it suitable for use in dyes such as thioflavin and fluorescent probes for analyte detection .
Plant Growth Regulators
Benzothiazol derivatives can act as plant growth regulators, influencing various aspects of plant growth and development .
Anti-inflammatory Agents
Due to their pharmacological activity, benzothiazol compounds may serve as anti-inflammatory agents .
Enzyme Inhibitors
These compounds can also function as enzyme inhibitors, potentially useful in various biochemical assays or therapeutic interventions .
Imaging Reagents
Benzothiazol derivatives can be used as imaging reagents due to their fluorescent properties, aiding in biological and medical imaging .
Electroluminescent Devices
Their good optical properties make benzothiazol derivatives candidates for use in electroluminescent devices, which emit light in response to an electric current .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXPSBFPNILIFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.